1,3-Dihydro-4-(5-fluoro-2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one - 351003-09-3

1,3-Dihydro-4-(5-fluoro-2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one

Catalog Number: EVT-331256
CAS Number: 351003-09-3
Molecular Formula: C15H11FN2O2
Molecular Weight: 270.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Although the specific synthesis of 1,3-Dihydro-4-(5-fluoro-2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one was not described in the provided literature, similar 1,5-benzodiazepines are typically synthesized through condensation reactions. A common approach involves reacting a 1,2-diaminobenzene derivative with an appropriately substituted α,β-unsaturated carbonyl compound. [, ] Alternatively, photo-Fries rearrangement of aryl N-chloroacetylanthranilates can be employed, followed by treatment with potassium iodide and ammonia. [] Further modifications to the core structure, such as the introduction of the fluorine atom and the hydroxyl group, would likely require additional synthetic steps.

Molecular Structure Analysis

The molecular structure of 1,3-Dihydro-4-(5-fluoro-2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one comprises a seven-membered diazepine ring fused to a benzene ring at the 1 and 5 positions. The key structural feature is the presence of a 5-fluoro-2-hydroxyphenyl group attached to the 4th position of the diazepine ring. The presence of the electron-withdrawing fluorine atom and the electron-donating hydroxyl group on the phenyl substituent can influence the electronic properties and potential interactions of the molecule. These structural elements could be further investigated using techniques like X-ray crystallography, NMR spectroscopy, and computational modeling. [, ]

Chemical Reactions Analysis

While the provided literature does not detail specific chemical reactions of 1,3-Dihydro-4-(5-fluoro-2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one, its structure suggests possible reactivity. The presence of the hydroxyl group could allow for reactions like alkylation, acylation, or conversion to esters or ethers. [, , ] The diazepine ring nitrogen atoms can undergo alkylation or acylation reactions, leading to the formation of various derivatives. [, ] Further investigations could explore the reactivity of this compound with various reagents and catalysts.

Applications
  • Pharmacological Tool Compound: The compound could be used as a tool compound to investigate the structure-activity relationships of 1,5-benzodiazepines and explore their potential for various therapeutic targets. [, , ]
  • Chemical Synthesis Intermediate: It could serve as an intermediate in the synthesis of more complex and diverse benzodiazepine derivatives with potentially enhanced pharmacological properties. [, ]
  • Ligand Development: The molecule's structural features, including the fluorine atom and the hydroxyl group, could be exploited to design and develop novel ligands for specific receptors or enzymes. [, ]

Lorazepam (7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one)

  • Compound Description: Lorazepam is a high-potency, intermediate-acting benzodiazepine drug with a variety of medical uses, including the treatment of anxiety disorders, insomnia, seizures, and sedation of hospitalized patients. It acts by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain, which has a calming effect. [, , ]
  • Relevance: Lorazepam, while classified as a 1,4-benzodiazepine, shares a significant structural similarity with the target compound, 1,3-Dihydro-4-(5-fluoro-2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one. Both compounds possess the central benzodiazepine ring system, differing in the position of the nitrogen atoms (1,4 vs 1,5) and the substituents on the phenyl ring. This structural similarity suggests potential overlap in their pharmacological profiles and mechanisms of action, specifically their interaction with GABA receptors. [, , ]

(Z)-1,3-diallyl-4-(2-oxopropylidene)-4,5-dihydro-1H-1,5-benzodiazepin-2(3H)-one

  • Compound Description: This compound is a 1,5-benzodiazepine derivative featuring allyl groups at the 1 and 3 positions and a 2-oxopropylidene substituent at the 4 position. Its synthesis and crystal structure have been reported, highlighting its potential as a valuable synthon for preparing other fused ring compounds like triazolo- or pyrazolobenzodiazepines. []
  • Relevance: This compound shares the core 1,5-benzodiazepin-2-one structure with 1,3-Dihydro-4-(5-fluoro-2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one. The presence of different substituents at the 1, 3, and 4 positions highlights the potential for structural modifications on this core scaffold to explore diverse pharmacological activities. []

4-[1-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-oxo]-1,3-dihydro-2H-1,5-benzodiazepin-2-one

  • Compound Description: This compound is a 1,5-benzodiazepin-2-one homo-C-nucleoside, featuring a ribofuranosyl moiety linked to the benzodiazepine core. It represents a novel class of nucleoside analogs with potential antiviral or anticancer activities. []
  • Relevance: This compound directly exemplifies a 1,5-benzodiazepin-2-one derivative, highlighting the core structure of 1,3-Dihydro-4-(5-fluoro-2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one. The presence of a sugar moiety emphasizes the feasibility of incorporating this scaffold into nucleoside analogs for developing new therapeutic agents. []

1,3-Dihydro-4-phenyl-1,5-benzodiazepin-2-one

  • Compound Description: This compound is a central intermediate in synthesizing various 3-substituted and spiro 1,5-benzodiazepin-2-ones. It serves as a versatile scaffold for exploring different substituents and their impact on biological activities. []
  • Relevance: This compound shares the core 1,3-dihydro-1,5-benzodiazepin-2-one structure with the target compound, 1,3-Dihydro-4-(5-fluoro-2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one. The only difference lies in the substituent at the 4-position, further emphasizing the importance of this position for structural diversity and potential pharmacological tuning within this class of compounds. []

(3-Z)-3-((alkyl/aryl)aminomethylene)-4-(2-hydroxyphenyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-ones

  • Compound Description: This group of compounds represents a series of 3-enamino-1,5-benzodiazepines synthesized and evaluated for their antibacterial activities. These compounds demonstrated promising results against various bacterial strains. []
  • Relevance: These 3-enamino derivatives are structurally analogous to 1,3-Dihydro-4-(5-fluoro-2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one, sharing the same core 1,5-benzodiazepine ring system and a hydroxyphenyl substituent at the 4-position. This structural similarity suggests a potential for the target compound to exhibit antibacterial properties and highlights the versatility of this scaffold for exploring various biological activities. []

7-fluoro-5-(2-fluorophenyl)-1,3-dihydro-1-(4-piperidinyl)-2H-1,4-benzodiazepin-2-one

  • Compound Description: This compound exhibits potent antidepressant properties, demonstrated by its antagonism of tetrabenazine-induced ptosis and inhibition of norepinephrine uptake into rat brain synaptosomes. It also possesses moderate antianxiety properties, preventing pentylenetetrazol-induced convulsions and suppressing conflict behavior. []
  • Relevance: Despite being a 1,4-benzodiazepine, this compound shares significant structural features with 1,3-Dihydro-4-(5-fluoro-2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one, including the central benzodiazepine core, a halogen-substituted phenyl ring at the 5-position, and a substituent at the 7-position. This resemblance suggests that the target compound may also possess potential antidepressant and anxiolytic activities. []

Demoxepam (7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one 4-oxide)

  • Compound Description: Demoxepam is a metabolite of chlordiazepoxide, another benzodiazepine drug. Studies in humans and dogs have investigated its metabolism, revealing several metabolic pathways including oxidation, reduction, and hydrolysis. [, ]
  • Relevance: Although classified as a 1,4-benzodiazepine, demoxepam shares a considerable structural resemblance with 1,3-Dihydro-4-(5-fluoro-2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one. Both compounds share the central benzodiazepine ring system and differ mainly in the position of the nitrogen atom (1,4 vs. 1,5), the substituent on the phenyl ring, and the presence of a hydroxy group and N-oxide group in demoxepam. This structural similarity provides insights into potential metabolic pathways for the target compound. [, ]

Ro 15-4513 (ethyl‐8‐azido‐5,6‐dihydro‐5‐methyl‐6‐oxo‐4H‐imidazo[1,5‐a][1,4]benzodiazepine‐3‐carboxylate)

  • Compound Description: Ro 15-4513 is a partial inverse agonist of central benzodiazepine receptors. It exhibits binding affinity for two distinct sites in the cerebellum: diazepam-sensitive (DZ-S) and diazepam-insensitive (DZ-IS) sites. []
  • Relevance: While structurally distinct from 1,3-Dihydro-4-(5-fluoro-2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one, Ro 15-4513 provides a valuable pharmacological comparison. Its interaction with both DZ-S and DZ-IS sites suggests that the target compound, being a benzodiazepine derivative, might also interact with different subtypes of benzodiazepine receptors, potentially leading to diverse pharmacological effects. []

Properties

CAS Number

351003-09-3

Product Name

1,3-Dihydro-4-(5-fluoro-2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one

IUPAC Name

4-(5-fluoro-2-hydroxyphenyl)-1,3-dihydro-1,5-benzodiazepin-2-one

Molecular Formula

C15H11FN2O2

Molecular Weight

270.26 g/mol

InChI

InChI=1S/C15H11FN2O2/c16-9-5-6-14(19)10(7-9)13-8-15(20)18-12-4-2-1-3-11(12)17-13/h1-7,19H,8H2,(H,18,20)

InChI Key

ZFMHDLXJLIJMEW-UHFFFAOYSA-N

SMILES

C1C(=NC2=CC=CC=C2NC1=O)C3=C(C=CC(=C3)F)O

Canonical SMILES

C1C(=NC2=CC=CC=C2NC1=O)C3=C(C=CC(=C3)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.